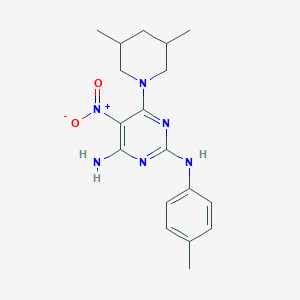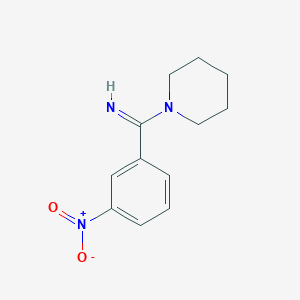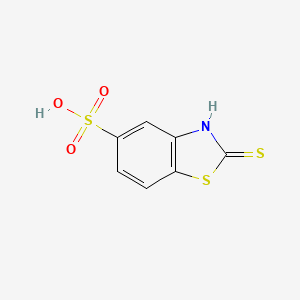![molecular formula C20H15ClN2O3S B12464976 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12464976.png)
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction.
Substitution Reactions: Subsequent steps involve introducing the 4-chlorophenyl and 3,4-dimethoxyphenyl groups through substitution reactions.
Cyclization to Form Pyrimidine Ring: The final step involves cyclization to form the pyrimidine ring, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,4-d]pyrimidin-4(3H)-thione: Known for its use as a photosensitizer in cancer treatment.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have shown potent anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15ClN2O3S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15ClN2O3S/c1-25-16-8-3-12(9-17(16)26-2)15-10-27-19-18(15)20(24)23(11-22-19)14-6-4-13(21)5-7-14/h3-11H,1-2H3 |
InChI Key |
NAZQBIZLYUJQFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(dibenzo[b,d]furan-3-yl)-2,2-diphenylpropanamide](/img/structure/B12464902.png)
![(2Z)-2-[2-(2,6-dimethylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12464912.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12464918.png)
![2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B12464922.png)
![ethyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12464930.png)
![6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one](/img/structure/B12464933.png)

![2-[4-(dipropylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-phenylethanone](/img/structure/B12464961.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B12464967.png)

![2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12464974.png)

![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)
